molecular formula C19H23N5O2S B2696051 (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171878-41-3

(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2696051
CAS No.: 1171878-41-3
M. Wt: 385.49
InChI Key: PTNNZVHRPJRNJH-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a pyrazole ring, a benzo[d]thiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: Starting with ethyl hydrazine and an appropriate diketone to form the pyrazole ring under acidic or basic conditions.

    Synthesis of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and a suitable halide.

    Final Coupling: The final step involves coupling the pyrazole, benzo[d]thiazole, and piperazine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzo[d]thiazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Oxidation of the methoxy group can yield a hydroxyl group, while oxidation of the methyl group can produce a carboxylic acid.

    Reduction: Reduction of the carbonyl group results in the formation of an alcohol.

    Substitution: Substitution reactions on the piperazine ring can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Lacks the methyl group on the benzo[d]thiazole moiety.

    (1-ethyl-1H-pyrazol-3-yl)(4-(7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Lacks the methoxy group on the benzo[d]thiazole moiety.

    (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidin-1-yl)methanone: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups and ring systems. This unique structure allows for specific interactions with biological targets, potentially leading to unique biological activities and therapeutic applications.

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-4-24-8-7-14(21-24)18(25)22-9-11-23(12-10-22)19-20-16-15(26-3)6-5-13(2)17(16)27-19/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNNZVHRPJRNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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